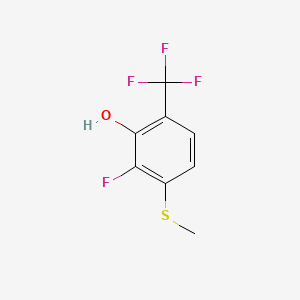
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol typically involves the introduction of fluorine, methylthio, and trifluoromethyl groups onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as continuous flow chemistry may also be employed to scale up the production while maintaining efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets through various pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
- (2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)(phenyl)methanol
Uniqueness
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6F4OS |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
2-fluoro-3-methylsulfanyl-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4OS/c1-14-5-3-2-4(8(10,11)12)7(13)6(5)9/h2-3,13H,1H3 |
InChI-Schlüssel |
GVEMEYRMNUHXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C=C1)C(F)(F)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


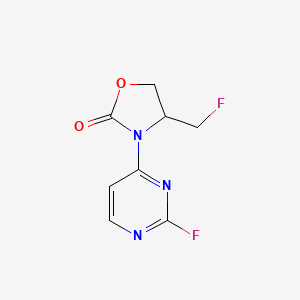
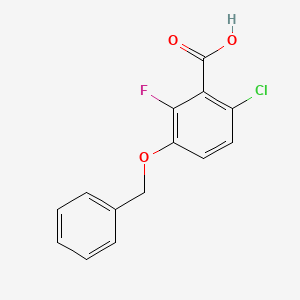
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
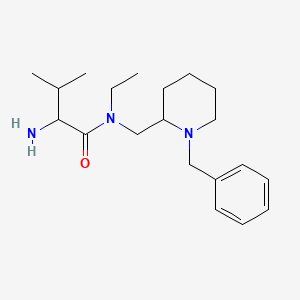
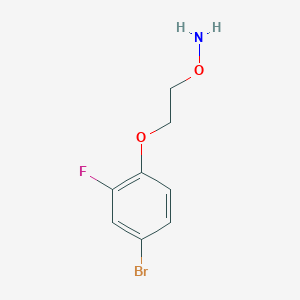
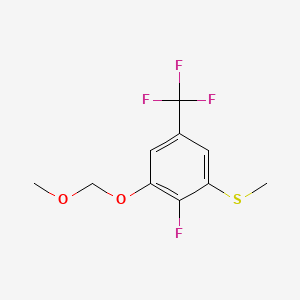

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
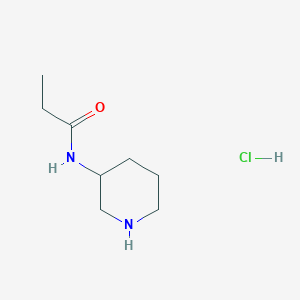

![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)


